Cas no 71993-15-2 (1-(4-amino-2-methylquinolin-3-yl)ethan-1-one)

1-(4-Amino-2-methylquinolin-3-yl)ethan-1-one is a quinoline derivative with a molecular structure featuring an amino group at the 4-position and a methyl substituent at the 2-position of the quinoline ring, along with an acetyl group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its functional groups enable further derivatization, making it valuable for constructing complex heterocyclic systems. The presence of both amino and carbonyl functionalities enhances its reactivity in condensation and cyclization reactions. High purity and well-defined structural characteristics ensure consistent performance in research and industrial applications.
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one structure
71993-15-2 structure
商品名:1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
CAS番号:71993-15-2
MF:C12H12N2O
メガワット:200.23648
CID:575110
PubChem ID:672297

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 化学的及び物理的性質

名前と識別子

    • Ethanone,1-(4-amino-2-methyl-3-quinolinyl)-
    • 1-(4-AMINO-2-METHYLQUINOLIN-3-YL)ETHANONE
    • 1-(4-amino-2-methyl-3-quinolinyl)ethanone
    • Z57720294
    • 1-(4-Amino-2-methyl-quinolin-3-yl)ethanone
    • 1-Ethanone, 1-(4-amino-2-methyl-3-quinolinyl)-
    • MLS005940053
    • BDBM50110699
    • MLS000066220
    • SDCCGMLS-0026557.P002
    • J-503224
    • 1-(4-amino-2-methylquinolin-3-yl)ethanone, AldrichCPR
    • 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
    • DTXSID40350051
    • HMS2303A08
    • CS-0455195
    • 71993-15-2
    • CHEBI:111296
    • SB70578
    • Q27190913
    • 1-(4-amino-2-methyl-3-quinolinyl)-ethanone
    • SR-01000289537-1
    • SCHEMBL6654332
    • CHEMBL1531257
    • EN300-13430
    • AKOS001116187
    • SR-01000289537
    • SMR000079846
    • G76201
    • STK203174
    • MDL: MFCD04220752
    • インチ: InChI=1S/C12H12N2O/c1-7-11(8(2)15)12(13)9-5-3-4-6-10(9)14-7/h3-6H,1-2H3,(H2,13,14)
    • InChIKey: YFGFFNPPTDOYLI-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=O)C)C(=N)C2=C(C=CC=C2)N1

計算された属性

  • せいみつぶんしりょう: 200.09506
  • どういたいしつりょう: 200.094963011g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

  • 密度みつど: 1.2
  • ふってん: 369.3°C at 760 mmHg
  • フラッシュポイント: 177.2°C
  • 屈折率: 1.655
  • PSA: 55.98

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-13430-0.05g
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2 95%
0.05g
$57.0 2023-02-09
Enamine
EN300-13430-0.1g
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2 95%
0.1g
$84.0 2023-02-09
Enamine
EN300-13430-1.0g
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2 95%
1.0g
$241.0 2023-02-09
TRC
A621008-5mg
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2
5mg
$ 50.00 2022-06-07
TRC
A621008-50mg
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2
50mg
$ 95.00 2022-06-07
Enamine
EN300-13430-2500mg
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2 95.0%
2500mg
$476.0 2023-09-30
TRC
A621008-10mg
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2
10mg
$ 65.00 2022-06-07
Enamine
EN300-13430-500mg
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2 95.0%
500mg
$188.0 2023-09-30
Enamine
EN300-13430-5000mg
1-(4-amino-2-methylquinolin-3-yl)ethan-1-one
71993-15-2 95.0%
5000mg
$702.0 2023-09-30
Aaron
AR00FCRZ-2.5g
1-(4-AMINO-2-METHYLQUINOLIN-3-YL)ETHANONE
71993-15-2 95%
2.5g
$680.00 2023-12-13

1-(4-amino-2-methylquinolin-3-yl)ethan-1-one 関連文献

1-(4-amino-2-methylquinolin-3-yl)ethan-1-oneに関する追加情報

Professional Introduction to Compound with CAS No. 71993-15-2 and Product Name: 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one

The compound with CAS No. 71993-15-2 and the product name 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its quinoline core structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The presence of both amino and methyl substituents on the quinoline ring enhances its chemical reactivity, making it a versatile scaffold for designing novel therapeutic agents.

Quinoline derivatives have long been recognized for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer properties. Among these derivatives, 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one stands out due to its unique structural features. The amino group at the 4-position and the methyl group at the 2-position contribute to its distinct pharmacophore, enabling interactions with various biological targets. Recent studies have highlighted the compound's potential in inhibiting kinases and other enzymes involved in cancer progression, making it a promising candidate for further development.

In the realm of drug discovery, the synthesis of 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one has been optimized to ensure high yield and purity. Advanced synthetic methodologies, including palladium-catalyzed cross-coupling reactions and multi-step organic transformations, have been employed to construct the desired quinoline framework. These techniques not only enhance the efficiency of synthesis but also allow for modifications that can fine-tune the biological activity of the compound.

The pharmacological profile of 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one has been extensively evaluated in preclinical studies. Initial experiments have demonstrated its ability to inhibit specific kinases associated with tumor growth and metastasis. Additionally, the compound exhibits moderate toxicity in vitro, suggesting a favorable therapeutic index for further development. These findings have prompted researchers to explore its potential as an anticancer agent, particularly in combination therapies that leverage synergistic effects with existing drugs.

One of the most intriguing aspects of 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one is its interaction with biological targets at the molecular level. Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, have been utilized to elucidate how this compound binds to its intended targets. These studies have revealed that the amino and methyl groups play critical roles in stabilizing interactions with proteins, thereby enhancing binding affinity and efficacy.

The development of 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one aligns with current trends in medicinal chemistry towards designing molecules with multiple functional groups that can engage multiple targets simultaneously. This approach has shown promise in overcoming drug resistance and improving treatment outcomes for various diseases. By leveraging computational modeling and high-throughput screening techniques, researchers are identifying new analogs of this compound that may exhibit enhanced pharmacological properties.

Future directions for research on 1-(4-amino-2-methylquinolin-3-yl)ethan-1-one include exploring its mechanism of action in vivo and conducting clinical trials to assess its safety and efficacy in humans. Preclinical studies have suggested that the compound may be particularly effective in treating certain types of cancer by inhibiting key signaling pathways involved in tumor growth. Additionally, efforts are underway to develop formulations that improve bioavailability and reduce side effects.

The significance of CAS No. 71993-15-2 extends beyond its individual properties as a chemical entity; it represents a building block for developing novel therapeutics. The quinoline scaffold is well-documented for its versatility in medicinal chemistry, and modifications such as those seen in 1-(4-amino-2-methylquinolin-3-ylenthanenon) highlight its potential as a drug candidate. As research continues to uncover new biological activities and synthetic strategies, compounds like this one are poised to play a crucial role in addressing unmet medical needs.

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